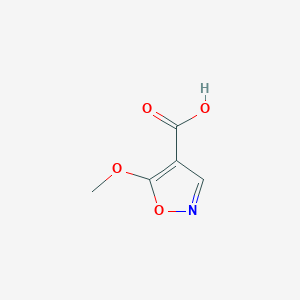
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
Vue d'ensemble
Description
3,5'-Dimethyl-2-pyrrolidinomethyl benzophenone (3,5'-DMPB) is a synthetic aromatic ketone with various applications in the scientific research field. It is a derivative of benzophenone, a widely used organic compound, and is known for its high solubility in organic solvents. Its chemical structure consists of a benzene ring with two methyl groups attached to the 3 and 5 positions and a pyrrolidinomethyl group at the 2 position. 3,5'-DMPB has been used in a variety of research applications, including as a fluorescent probe, a photoreactive compound, and a photoprotective agent.
Applications De Recherche Scientifique
Photocrosslinking Agent in Biology
Benzophenones, including derivatives like 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone, serve as useful photocrosslinking agents in biological applications. A study highlighted the incorporation of a photocrosslinking amino acid into proteins in Escherichia coli using a benzophenone derivative, demonstrating its utility in studying protein interactions both in vitro and in vivo (Chin et al., 2002).
Photocatalytic Applications
Benzophenone derivatives are utilized in photocatalytic applications, such as the [2 + 2] photocycloaddition reactions. These reactions are temperature-dependent and involve the cycloaddition of benzophenone derivatives to other compounds, showcasing their role in organic synthesis and potential applications in material science (Hei et al., 2005).
Environmental and Health Implications
Studies on benzophenone derivatives like 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone also extend to their environmental presence and potential health impacts. For instance, research has investigated the occurrence of benzophenone-type UV light filters in personal care products and their exposure to humans (Liao & Kannan, 2014). Additionally, the metabolism of these compounds and their effects on endocrine-disrupting activity have been studied, indicating the need for understanding their biological and environmental pathways (Watanabe et al., 2015).
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUHSNOFQNJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643655 | |
| Record name | (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-67-9 | |
| Record name | (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1613289.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1613291.png)
![[2-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1613294.png)
![2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine](/img/structure/B1613296.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1613301.png)

![2-(5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B1613303.png)
![(S)-2-[Benzyl-(3-chloro-2-hydroxypropyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B1613304.png)

![2-(1H-Pyrazol-5-yl)benzo[d]thiazole](/img/structure/B1613307.png)
![Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1613309.png)
![2-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1613310.png)